

Spectroscopic Data of p-Cresyl Glycidyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Cresyl glycidyl ether*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **p-Cresyl Glycidyl Ether** (PCGE), a compound of interest in various chemical and pharmaceutical research fields. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **p-Cresyl Glycidyl Ether**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10	d	2H	Ar-H
~6.85	d	2H	Ar-H
~4.15	dd	1H	O-CH ₂ (glycidyl)
~3.90	dd	1H	O-CH ₂ (glycidyl)
~3.30	m	1H	CH (glycidyl)
~2.85	dd	1H	CH ₂ (glycidyl)
~2.70	dd	1H	CH ₂ (glycidyl)
~2.30	s	3H	Ar-CH ₃

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
156.6	Ar-C (quaternary, attached to O)
130.4	Ar-C (quaternary, attached to CH ₃)
130.0	Ar-CH
114.6	Ar-CH
69.1	O-CH ₂ (glycidyl)
50.2	CH (glycidyl)
44.8	CH ₂ (glycidyl)
20.5	Ar-CH ₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920, ~2850	Medium	Aliphatic C-H stretch
~1610, ~1510	Strong	Aromatic C=C stretch
~1240	Strong	Aryl-O-C stretch (asymmetric)
~1040	Strong	C-O-C stretch (symmetric)
~915, ~840	Strong	Epoxide ring vibrations

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
164	40	[M] ⁺ (Molecular Ion)[1]
108	100	[M - C ₃ H ₄ O] ⁺ (Loss of glycidyl group)
107	60	[C ₇ H ₇ O] ⁺
91	30	[C ₇ H ₇] ⁺ (Tropylium ion)
77	25	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR Spectra Acquisition:

- Sample Preparation: A sample of **p-cresyl glycidyl ether** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- ^1H NMR Parameters:
 - Pulse Program: A standard single-pulse experiment is used.
 - Acquisition Time: Typically 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- ^{13}C NMR Parameters:
 - Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
 - Sample Preparation: A small drop of neat **p-cresyl glycidyl ether** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
 - Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
 - Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample spectrum is then recorded.
- The spectral range is typically 4000-400 cm^{-1} .
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

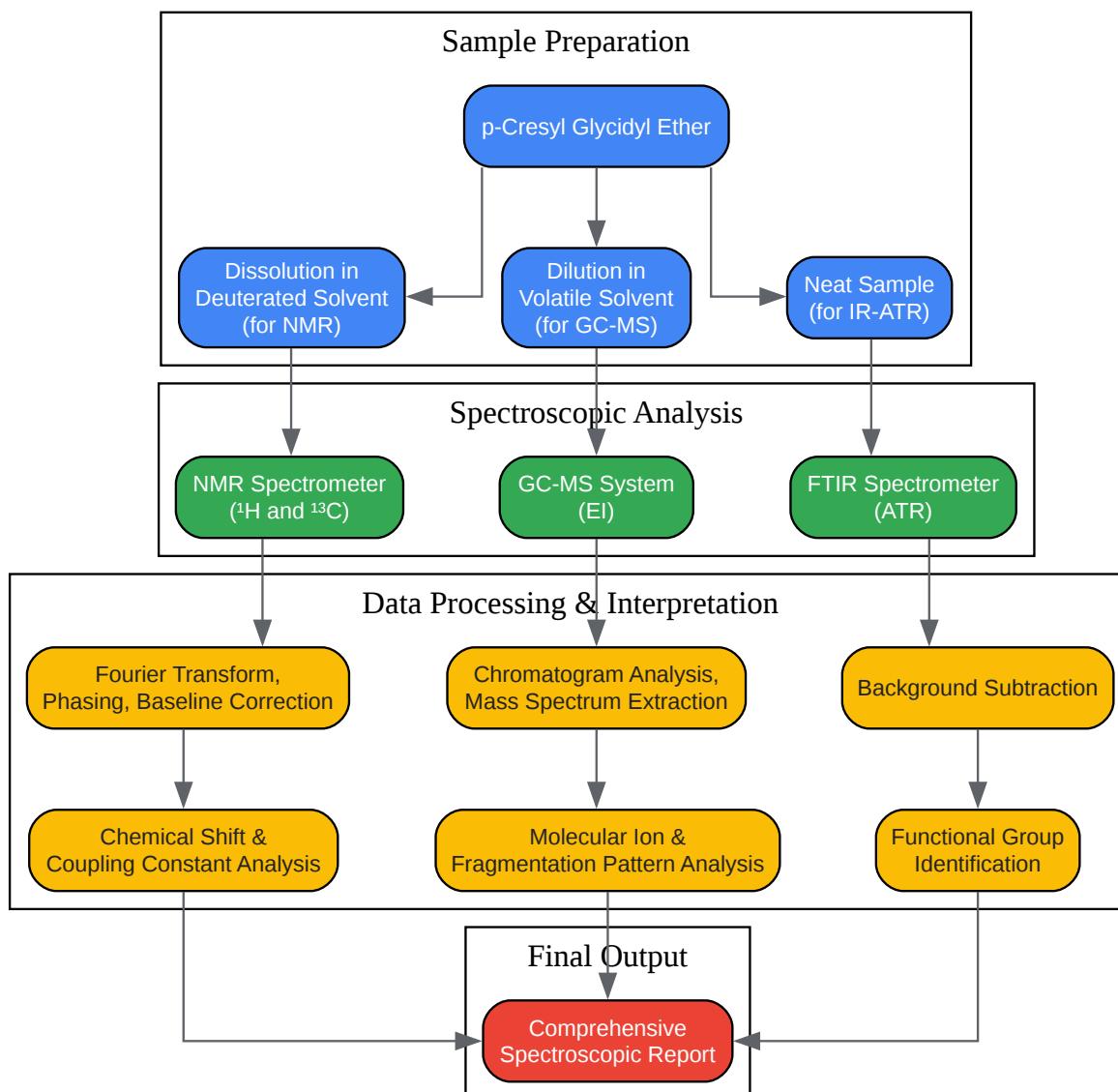
Mass Spectrometry (MS)

- Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):
 - Sample Preparation: A dilute solution of **p-cresyl glycidyl ether** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.
 - GC Conditions:
 - Injector Temperature: Typically 250 °C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is commonly used.
 - Oven Temperature Program: A temperature gradient is employed, for example, starting at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Typically scanned from m/z 40 to 400.

- Ion Source Temperature: Typically 230 °C.
- Data Analysis: The resulting mass spectrum for the GC peak corresponding to **p-cresyl glycidyl ether** is analyzed to identify the molecular ion and major fragment ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **p-cresyl glycidyl ether**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. Cresyl glycidyl ether | C₁₀H₁₂O₂ | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
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